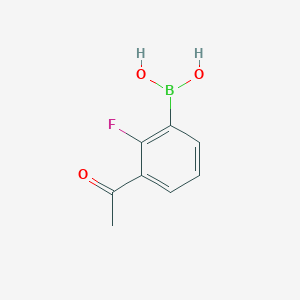

3-Acetyl-2-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-acetyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)6-3-2-4-7(8(6)10)9(12)13/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRLZGDJZRZMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584641 | |

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870778-95-3 | |

| Record name | (3-Acetyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid (CAS No. 870778-95-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-2-fluorophenylboronic acid, a valuable building block in modern organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines general synthetic strategies, and explores its applications, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Furthermore, it delves into the broader role of phenylboronic acids in drug discovery, with a focus on their function as enzyme inhibitors and their interaction with biological signaling pathways. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates available information and provides general protocols and theoretical frameworks relevant to its use.

Chemical and Physical Properties

This compound is a trifunctional molecule featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and an acetyl group. This unique combination of functional groups imparts specific reactivity and properties, making it a versatile reagent in organic synthesis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 870778-95-3 | [1][2][3] |

| Molecular Formula | C₈H₈BFO₃ | [2] |

| Molecular Weight | 181.96 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like methanol, DMSO, and DMF (predicted) | General knowledge |

| Purity | Typically available at ≥98% | [4] |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and common method for the preparation of substituted arylboronic acids can be adapted. This typically involves the formation of an organometallic reagent from a corresponding aryl halide, followed by quenching with a borate ester and subsequent hydrolysis.

A plausible synthetic route is outlined below:

Caption: Plausible synthetic workflow for this compound.

General Experimental Protocol for the Synthesis of Arylboronic Acids

This protocol is a general representation and would require optimization for the specific synthesis of this compound.

-

Grignard Reagent Formation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are added to anhydrous tetrahydrofuran (THF). A solution of the starting material, 1-(3-bromo-2-fluorophenyl)ethanone, in anhydrous THF is added dropwise. The reaction is initiated, if necessary, with a small crystal of iodine or by gentle heating. The mixture is then refluxed until the magnesium is consumed.

-

Borylation: The freshly prepared Grignard reagent is cooled to a low temperature (typically -78 °C) and then added slowly to a solution of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) in anhydrous THF. The reaction is stirred at this temperature for a period and then allowed to warm to room temperature.

-

Hydrolysis: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid.

-

Work-up and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[5][6] The presence of the fluorine atom can influence the electronic properties of the molecule, potentially affecting reaction rates and yields, while the acetyl group provides a handle for further chemical transformations.

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This is a representative protocol and the specific catalyst, base, solvent, and temperature should be optimized for each substrate combination.

-

Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), the aryl or vinyl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: A degassed solvent or solvent mixture (e.g., toluene, dioxane, DMF, often with water) is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired biaryl product.

Role in Drug Discovery and Biological Systems

While no specific biological activity or signaling pathway involvement has been documented for this compound itself, the broader class of phenylboronic acids has significant applications in medicinal chemistry. The introduction of fluorine into drug candidates is a common strategy to enhance metabolic stability, bioavailability, and binding affinity.[7][8]

Boronic Acids as Enzyme Inhibitors

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases and metallo-β-lactamases.[9][10][11] The boron atom can form a stable, tetrahedral, covalent adduct with a nucleophilic residue (such as serine or threonine) in the enzyme's active site, mimicking the transition state of the catalyzed reaction.[12][13] This leads to potent and often reversible inhibition.

Caption: Mechanism of enzyme inhibition by a boronic acid.

Potential Signaling Pathway Interactions

Phenylboronic acids have been shown to influence key cellular signaling pathways. For instance, they can impact pathways that regulate cell migration and actin dynamics, such as those involving Rho family GTPases (RhoA, Rac1, and Cdc42). While the exact mechanisms are still under investigation, these findings suggest that boronic acid derivatives could be explored for their potential as anti-cancer agents.[12]

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Spectrum | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~8.0-7.2 | Aromatic protons (3H, complex multiplet) |

| ~2.6 | Acetyl methyl protons (3H, singlet) | |

| Broad singlet | Boronic acid OH protons (2H) | |

| ¹³C NMR | ~198 | Acetyl carbonyl carbon |

| ~160 (doublet, J ≈ 250 Hz) | Carbon attached to Fluorine | |

| ~140-120 | Aromatic carbons | |

| Carbon attached to Boron (signal may be broad) | ||

| ~27 | Acetyl methyl carbon |

Note: These are predicted values and are for illustrative purposes. Actual experimental values may vary. For definitive characterization, experimental acquisition of NMR, IR, and MS data is necessary.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling, combined with the general propensity of boronic acids to act as enzyme inhibitors, makes it a compound of interest for drug discovery and development. While specific experimental data for this molecule is not widely available, this guide provides a solid foundation for researchers and scientists to understand its properties and potential applications based on the well-established chemistry of related compounds. Further research into the specific reactivity and biological activity of this compound is warranted to fully explore its potential.

References

- 1. This compound | 870778-95-3 [m.chemicalbook.com]

- 2. This compound,(CAS# 870778-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. echemi.com [echemi.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. youtube.com [youtube.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

3-Acetyl-2-fluorophenylboronic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-2-fluorophenylboronic acid is a synthetic organoboron compound that belongs to the broader class of phenylboronic acids. These compounds are characterized by a boronic acid functional group (-B(OH)₂) attached to a phenyl ring. The presence of both an acetyl and a fluoro group on the phenyl ring of this particular molecule suggests its potential utility as a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The electronic properties imparted by the fluorine and acetyl substituents can influence the reactivity and binding affinity of the boronic acid moiety, making it a compound of interest for applications in medicinal chemistry and materials science.

This technical guide provides a detailed overview of the known physical properties of this compound. Due to the limited availability of experimentally determined data for this specific compound, this document also presents data for structurally related analogs to provide a comparative context. Furthermore, it outlines general experimental protocols for the determination of key physical properties and includes a logical workflow for the characterization of a new chemical entity.

Core Physical Properties

At present, detailed experimentally determined physical property data for this compound is not extensively available in peer-reviewed literature or commercial databases. The following table summarizes the known identifying information for the compound.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 870778-95-3 | [1][2] |

| Molecular Formula | C₈H₈BFO₃ | [2] |

| Molecular Weight | 181.96 g/mol | - |

| Canonical SMILES | CC(=O)C1=C(C=CC=C1)B(O)O | - |

| InChI Key | InChI=1S/C8H8BFO3/c1-5(10)7-3-2-4-8(9)6(7)10(11)12/h2-4,11-12H,1H3 | - |

Comparative Physicochemical Data

To provide an estimation of the physical properties of this compound, the following table presents data for two structurally similar compounds: 3-fluorophenylboronic acid and 3-acetylphenylboronic acid. These compounds share key functional groups and substitution patterns, and their properties can offer valuable insights.

| Property | 3-Fluorophenylboronic acid | 3-Acetylphenylboronic acid |

| CAS Number | 768-35-4[3] | 204841-19-0 |

| Molecular Formula | C₆H₆BFO₂[3] | C₈H₉BO₃[4] |

| Molecular Weight | 139.92 g/mol [3] | 163.97 g/mol [4] |

| Melting Point | 214-218 °C | Not available |

| Boiling Point | Not available | Not available |

| Density | Not available | Not available |

| Solubility | Soluble in methanol and water. | Not available |

| pKa | 8.3 (in water/dioxane)[5] | Not available |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[6][7]

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. A sharp melting point range (typically ≤ 1 °C) is indicative of a pure compound.

Solubility Determination

Solubility provides information about the polarity of a molecule and its potential interactions with different solvents.[8][9][10]

Methodology:

-

Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexanes).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial. A measured volume of the solvent (e.g., 0.1 mL) is added incrementally.

-

Observation: After each addition, the mixture is vortexed or agitated vigorously for a set period. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble) or quantitatively determined by measuring the amount of substance that dissolves in a given volume of solvent to form a saturated solution.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For boronic acids, the pKa refers to the equilibrium between the neutral boronic acid and the anionic boronate species.[5][11][12]

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of the boronic acid of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Logical Workflow and Visualization

As no specific signaling pathways involving this compound are documented, a general workflow for the characterization of a new chemical entity is presented below. This workflow outlines the logical progression from synthesis to full physicochemical characterization.

This diagram illustrates a standard workflow for the characterization of a newly synthesized chemical compound. Following synthesis and purification, a battery of analytical techniques is employed to elucidate the structure, determine the physicochemical properties, and assess the purity and stability of the compound.

Conclusion

This compound represents a potentially valuable tool for synthetic and medicinal chemists. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the foundational information currently known, along with a comparative analysis of related compounds. The outlined experimental protocols offer a clear path for researchers to determine these properties in their own laboratories. The provided workflow for chemical characterization serves as a logical framework for the systematic evaluation of this and other novel chemical entities. As research involving this compound progresses, a more complete understanding of its physicochemical profile will undoubtedly emerge, further enabling its application in various scientific endeavors.

References

- 1. This compound | 870778-95-3 [m.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetylphenylboronic acid | C8H9BO3 | CID 2734310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

An In-depth Technical Guide to 3-Acetyl-2-fluorophenylboronic Acid

Introduction

3-Acetyl-2-fluorophenylboronic acid is an organoboron compound belonging to the family of phenylboronic acids. These compounds are of significant interest in organic chemistry, particularly as key reagents in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of both an acetyl group and a fluorine atom on the phenyl ring makes this molecule a versatile building block for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine atom can influence the electronic properties and metabolic stability of target molecules, while the acetyl group provides a handle for further chemical transformations.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with a boronic acid group (-B(OH)₂), a fluorine atom, and an acetyl group (-COCH₃) at positions 1, 2, and 3, respectively.

Table 1: General and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BFO₃ |

| Molecular Weight | 181.96 g/mol |

| CAS Number | 352535-86-5 |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 125 - 131 °C |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Table 2: Spectroscopic Data Summary

| Technique | Data |

|---|---|

| ¹H NMR | Consistent with the presence of aromatic, methyl, and hydroxyl protons. |

| ¹³C NMR | Shows expected signals for carbonyl, aromatic, and methyl carbons. |

| ¹⁹F NMR | A characteristic signal confirming the presence of the fluorine atom. |

| Mass Spec (MS) | Molecular ion peak consistent with the calculated molecular weight. |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the lithiation of a suitable aromatic precursor followed by quenching with a trialkyl borate. A common route starts from 1-(2-fluorophenyl)ethanone.

Experimental Protocol: Synthesis via Ortho-Lithiation

This protocol describes a representative method for the preparation of this compound.

Materials:

-

1-(2-fluorophenyl)ethanone

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-(2-fluorophenyl)ethanone and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (2.5 M in hexanes) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Hydrolysis: The reaction is quenched by the slow addition of 1M HCl solution. The mixture is stirred vigorously for 1-2 hours to hydrolyze the borate ester.

-

Extraction: The aqueous layer is separated and extracted three times with diethyl ether.

-

Workup: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) or by column chromatography to yield this compound as a solid.

Logical and Experimental Workflow

The following diagram illustrates the key steps in the synthesis and subsequent application of this compound in a Suzuki coupling reaction.

An In-Depth Technical Guide to the Synthesis of 3-Acetyl-2-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 3-Acetyl-2-fluorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. Given the absence of a single, established protocol in the literature for this specific molecule, this document outlines two robust, multi-step synthetic routes based on well-established and reliable organic chemistry transformations. The pathways detailed are the Miyaura Borylation Route and the Grignard Reagent Route .

Each pathway is presented with detailed experimental protocols, quantitative data organized for clarity, and logical workflow diagrams generated using Graphviz to facilitate understanding and replication in a laboratory setting.

Pathway 1: Miyaura Borylation Route (Recommended)

This pathway represents a modern and efficient approach, leveraging the functional group tolerance of palladium-catalyzed cross-coupling reactions. It allows for a more direct synthesis, potentially circumventing the need for protection-deprotection steps for the acetyl group. The key transformation is the Miyaura borylation, which couples the starting aryl bromide with bis(pinacolato)diboron (B₂pin₂) to form a stable boronate ester intermediate.

Quantitative Data: Miyaura Borylation Route

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Base | Solvent | Temp. | Time | Yield (%) |

| 1 | Miyaura Borylation | 3-Bromo-2-fluoroacetophenone | Bis(pinacolato)diboron (B₂pin₂) | PdCl₂(dppf) (3 mol%) | KOAc (3 equiv) | Dioxane | 80 °C | 8-16 h | 75-90 |

| 2 | Hydrolysis | Boronate Ester Intermediate | NaIO₄, NH₄OAc or HCl (aq) | - | - | Acetone/H₂O or THF/H₂O | RT | 2-12 h | >90 |

Experimental Protocols: Miyaura Borylation Route

Step 1: Synthesis of 2-(3-Acetyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

-

To a flame-dried Schlenk flask under an inert argon atmosphere, add 3-bromo-2-fluoroacetophenone (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous, degassed 1,4-dioxane via cannula. The reaction concentration should be approximately 0.2 M with respect to the aryl bromide.

-

Heat the reaction mixture to 80 °C and stir vigorously for 8-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pinacol boronate ester.

Step 2: Hydrolysis to this compound

-

Dissolve the pinacol boronate ester intermediate (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add sodium periodate (NaIO₄, 2.0-3.0 equiv) and ammonium acetate (NH₄OAc, 2.0-3.0 equiv).

-

Stir the resulting suspension vigorously at room temperature for 2-12 hours.

-

Alternatively, for acid-catalyzed hydrolysis, dissolve the boronate ester in THF and add an aqueous solution of HCl (e.g., 1-2 M). Stir at room temperature until deprotection is complete as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the solvent under reduced pressure to yield this compound, which may be further purified by recrystallization if necessary.

Pathway 2: Grignard Reagent Route

This classic pathway involves the formation of an organometallic intermediate (a Grignard reagent), which then reacts with a boron electrophile. A key requirement for this route is the protection of the reactive acetyl (ketone) group, as it is incompatible with the highly nucleophilic and basic Grignard reagent.[1][2] The most common strategy is the formation of a cyclic ketal.

Quantitative Data: Grignard Reagent Route

| Step | Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temp. | Time | Yield (%) |

| 1 | Ketal Protection | 3-Bromo-2-fluoroacetophenone | Ethylene glycol (1.5 equiv) | p-TsOH (0.05 equiv) | Toluene | Reflux | 4-6 h | 90-95 |

| 2 | Grignard Formation | Protected Bromo-ketal | Mg turnings (1.2 equiv) | I₂ (crystal) | Anhydrous THF | RT to Reflux | 1-2 h | 80-90 |

| 3 | Borylation | Grignard Reagent | Triisopropyl borate (B(O-iPr)₃, 1.5 equiv) | - | Anhydrous THF | -78 °C to RT | 2-4 h | 70-85 |

| 4 | Deprotection | Boronate Ester Intermediate | HCl (aq, 2M) | - | THF/Ether | RT | 2-4 h | >95 |

Experimental Protocols: Grignard Reagent Route

Step 1: Synthesis of 2-(3-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 3-bromo-2-fluoroacetophenone (1.0 equiv), toluene (approx. 0.3 M), ethylene glycol (1.5 equiv), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).[3]

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture to room temperature.

-

Wash the solution with saturated aqueous sodium bicarbonate (NaHCO₃), followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the protected ketal, which can often be used in the next step without further purification.

Step 2 & 3: Grignard Formation and Borylation

-

In a flame-dried, three-necked flask under argon, place magnesium turnings (1.2 equiv) and a small crystal of iodine.

-

Add a small amount of a solution of the protected bromo-ketal (1.0 equiv) in anhydrous THF via an addition funnel.

-

Initiate the reaction by gentle warming. Once initiated (disappearance of iodine color, gentle reflux), add the remainder of the bromo-ketal solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent.[4]

-

Cool the freshly prepared Grignard solution to -78 °C (dry ice/acetone bath).

-

To a separate flame-dried flask, add anhydrous THF and triisopropyl borate (1.5 equiv) and cool to -78 °C.

-

Transfer the Grignard reagent solution to the borate solution via a cannula, keeping the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.

Step 4: Hydrolysis and Deprotection

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) or cold 2M aqueous HCl. The use of HCl will facilitate simultaneous deprotection.

-

Stir the resulting biphasic mixture vigorously for 2-4 hours at room temperature to ensure complete hydrolysis of the boronate ester and the ketal.

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and remove the solvent under reduced pressure.

-

The crude this compound can be purified by trituration with hexane/ether or by recrystallization to yield the final product.

References

- 1. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. thermofishersci.in [thermofishersci.in]

- 4. web.mnstate.edu [web.mnstate.edu]

Commercial Availability and Applications of 3-Acetyl-2-fluorophenylboronic Acid: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 3-Acetyl-2-fluorophenylboronic acid stands as a valuable building block in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, key applications, and relevant experimental protocols.

Core Applications in Research and Development

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex organic molecules, including biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds. The presence of the acetyl and fluoro substituents on the phenyl ring offers unique electronic and steric properties, influencing the reactivity and potential biological activity of the resulting molecules. These characteristics make it a valuable tool in the development of novel therapeutic agents, particularly in the screening for enzyme inhibitors.

Commercial Availability

A critical aspect for any research endeavor is the accessibility of starting materials. This compound and its isomers are available from several commercial suppliers. The table below summarizes the availability from a selection of vendors, providing key quantitative data to facilitate procurement.

| Supplier | Product Name | CAS Number | Catalog Number | Purity | Available Quantities |

| Santa Cruz Biotechnology, Inc. | This compound | 870778-95-3 | sc-226657 | 96% | Inquire |

| BLD Pharm | (3-Acetyl-2-fluorophenyl)boronic acid | 870778-95-3 | BD8337 | ≥95% | 1g, 5g, 25g |

| Oakwood Chemical | 4-Acetyl-3-fluorophenylboronic acid | 481725-35-3 | 209874 | 95+% | 250mg, 1g, 5g |

| Combi-Blocks | This compound | 870778-95-3 | FA-8092 | >95% | 1g, 5g, 10g |

Note: The CAS number for this compound is sometimes listed as 1310344-56-1 in some databases, but the more commonly cited CAS for commercially available products is 870778-95-3. Researchers should verify the specific isomer and CAS number with the supplier before ordering.

Key Experimental Protocols

The utility of this compound is best illustrated through its application in established synthetic methodologies. Below are detailed protocols for its use in Suzuki-Miyaura coupling and a general approach for its application in enzyme inhibitor screening.

Suzuki-Miyaura Cross-Coupling Reaction for Biaryl Synthesis

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.01-0.05 equiv) to the flask.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

General Protocol for Enzyme Inhibitor Screening

Boronic acids are known to act as inhibitors for various enzymes, particularly serine proteases. This protocol provides a general workflow for screening this compound as a potential enzyme inhibitor.

Materials:

-

Target enzyme

-

Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

-

Assay buffer

-

This compound (dissolved in a suitable solvent like DMSO)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer to each well.

-

Add varying concentrations of the this compound solution to the test wells. Include a control well with DMSO only.

-

Add the target enzyme to all wells and incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Visualizing Workflows and Pathways

To further aid researchers, the following diagrams, generated using Graphviz, illustrate the logical flow of procuring and utilizing this compound and its role in a typical Suzuki-Miyaura coupling reaction.

Caption: Workflow for procurement and research application.

Caption: Suzuki-Miyaura coupling reaction pathway.

A Technical Guide to 3-Acetyl-2-fluorophenylboronic acid: Properties, Applications, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Acetyl-2-fluorophenylboronic acid, a versatile reagent in modern organic synthesis. This document details its chemical and physical properties, with a focus on its molecular weight, and presents a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Properties of this compound

This compound is a substituted phenylboronic acid that serves as a key building block in the synthesis of complex organic molecules. Its quantitative properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 181.96 g/mol | [1] |

| Molecular Formula | C₈H₈BFO₃ | [1] |

| Purity | Typically >95% | Inferred from similar compounds |

| Melting Point | Not available | |

| Solubility | Not available | |

| CAS Number | 870778-95-3 |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to produce biaryl and substituted aromatic compounds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

The presence of the acetyl and fluoro substituents on the phenyl ring of this compound can influence the electronic properties and steric hindrance of the molecule, thereby affecting its reactivity and the properties of the resulting coupled products. Specifically, the acetyl group, being an electron-withdrawing group, can modulate the reactivity of the boronic acid.

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl boronic acid like this compound and an aryl halide.

Experimental Protocol: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

This section provides a representative experimental protocol for the synthesis of a biaryl ketone using this compound and an aryl bromide. This protocol is based on established procedures for Suzuki-Miyaura reactions.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromotoluene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Solvent and Base Addition: Add toluene (10 mL), ethanol (2 mL), and a 2 M aqueous solution of potassium carbonate (2 mL).

-

Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the mixture to reflux (typically around 80-100 °C) and maintain stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Isolation: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure biaryl ketone.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety Information

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Based on data for similar compounds, the following hazard statements may apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements generally include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area.

This technical guide serves as a starting point for researchers working with this compound. For specific applications, further optimization of reaction conditions may be necessary.

References

Stability and Storage of 3-Acetyl-2-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Acetyl-2-fluorophenylboronic acid. Arylboronic acids are pivotal reagents in modern organic synthesis, particularly in cross-coupling reactions. However, their stability can be a critical factor influencing reaction efficiency and product purity. This document outlines the key degradation pathways, including protodeboronation and oxidation, and provides best practices for handling and storage to minimize degradation. Furthermore, it details experimental protocols for stability-indicating analysis and forced degradation studies, crucial for regulatory compliance and robust process development.

Introduction

This compound is a versatile building block in organic synthesis, valued for its utility in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. The presence of the ortho-fluoro and meta-acetyl substituents on the phenyl ring influences its reactivity and stability. Understanding the chemical stability of this reagent is paramount for its effective use in research and development, ensuring reproducibility and the quality of synthetic outcomes. This guide aims to provide a comprehensive resource on the stability profile and proper management of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 870778-95-3 |

| Molecular Formula | C₈H₈BFO₃ |

| Molecular Weight | 181.96 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 125-130 °C |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. |

Synthesis

A plausible synthetic route to this compound involves a halogen-metal exchange followed by borylation. A general workflow for this synthesis is depicted below.

A common method for the synthesis of acetylphenylboronic acids involves the protection of the ketone, followed by metal-halogen exchange and reaction with a borate ester. The ortho-fluoro substituent adds a layer of complexity, but the general strategy remains applicable.

Stability and Degradation

The stability of this compound is influenced by several factors, including moisture, pH, light, and temperature. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.

Protodeboronation (Hydrolytic Cleavage)

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acidic or basic conditions. The rate of protodeboronation is highly dependent on the pH and the electronic nature of the substituents on the aromatic ring.

For fluoro-substituted phenylboronic acids, hydrolysis can be a significant issue, particularly in alkaline solutions. While electron-withdrawing groups, such as the acetyl group, can decrease the rate of protodeboronation compared to electron-donating groups, the presence of the ortho-fluoro substituent may influence the stability profile. Studies on related compounds have shown that arylboronic acids with strong electron-withdrawing groups generally exhibit slower protodeboronation.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. This degradation pathway typically leads to the formation of the corresponding phenol. Boronic acids are particularly unstable to oxidation in biological contexts. The rate-limiting step is believed to be the migration of the aryl group from the boron to an oxygen atom.

Formation of Anhydrides (Boroxines)

In the solid state or in aprotic solvents, arylboronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. While not a degradation in the sense of irreversible decomposition, the presence of boroxines can affect the reactivity and solubility of the material.

Quantitative Stability Data (Based on Analogs)

Table 2: Estimated Stability of this compound Under Forced Degradation Conditions

| Condition | Stressor | Estimated Degradation | Primary Degradant |

| Hydrolytic | 0.1 M HCl, 70°C, 24h | Low | 1-Acetyl-2-fluorobenzene |

| 0.1 M NaOH, 70°C, 24h | Moderate to High | 1-Acetyl-2-fluorobenzene | |

| Oxidative | 3% H₂O₂, RT, 24h | Moderate | 3-Acetyl-2-fluorophenol |

| Thermal | 80°C, 48h (solid) | Low | - |

| Photolytic | ICH Q1B conditions | Low to Moderate | 3-Acetyl-2-fluorophenol |

Note: This data is an estimation based on the behavior of similar arylboronic acids and should be confirmed by specific experimental studies.

Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize oxidative and hydrolytic degradation. Refrigeration (2-8 °C) is advisable.

-

Hygroscopicity: Arylboronic acids can be hygroscopic. Avoid prolonged exposure to atmospheric moisture.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Forced Degradation Study Protocol

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at 70°C for 24 hours. Neutralize a portion of the sample before analysis.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the solution at 70°C for 24 hours. Neutralize a portion of the sample before analysis.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve a known amount in the solvent for analysis.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.

Table 3: Recommended HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Method Validation:

The stability-indicating method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

This compound is a valuable synthetic intermediate, but its stability is a critical consideration for its successful application. The primary degradation pathways are protodeboronation and oxidation, which can be mitigated by proper storage and handling. This guide provides a framework for understanding the stability profile of this compound and for implementing appropriate control strategies. For critical applications, it is strongly recommended that specific stability studies are conducted to generate quantitative data for this particular molecule under the intended conditions of use.

Navigating the Safety Profile of 3-Acetyl-2-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety information for 3-Acetyl-2-fluorophenylboronic acid (CAS No. 870778-95-3). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates data from structurally similar boronic acids to provide a robust, albeit provisional, safety profile. This guide is intended to support risk assessment and the implementation of appropriate safety protocols in a research and development setting.

Physicochemical and Hazard Identification

While a specific Safety Data Sheet for this compound is not publicly available, data from suppliers confirms its molecular formula as C₈H₈BFO₃ and molecular weight as 181.96 g/mol .[1] To ascertain its likely hazards, we have summarized GHS classification data from closely related analogs: 3-Fluorophenylboronic acid, 2-Fluorophenylboronic acid, and 3-Acetylphenylboronic acid.

Table 1: GHS Hazard Classification of Structurally Similar Phenylboronic Acids

| Hazard Class | 3-Fluorophenylboronic acid[2] | 2-Fluorophenylboronic acid[3] | 3-Acetylphenylboronic acid[4] | Predicted for this compound |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Not Classified | Not Classified | Likely Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | Category 2 (Causes skin irritation) | Category 2 (Causes skin irritation) | Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Category 2 (Causes serious eye irritation) | Category 2 (Causes serious eye irritation) | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | Category 3 (May cause respiratory irritation) | May cause respiratory irritation |

Hazard Summary: Based on the data from analogous compounds, this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Handling, Storage, and First Aid Measures

The following recommendations are based on standard practices for handling boronic acid derivatives.

Table 2: Handling, Storage, and Emergency Procedures

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Wash hands thoroughly after handling. |

| Storage | Store in a tightly sealed container in a cool, dry place. Protect from moisture, as boronic acids can dehydrate to form boroxines. |

| In Case of Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| If Inhaled | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |

| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Safety Assessment

A crucial aspect of characterizing a new chemical entity is the in vitro assessment of its potential cytotoxicity. The following is a generalized protocol for a colorimetric-based cytotoxicity assay, such as the MTT or XTT assay, which is a common preliminary safety screen.

In Vitro Cytotoxicity Assay Protocol

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a relevant cell line (e.g., HepG2 for hepatotoxicity, or a cell line relevant to the intended research application).

Materials:

-

This compound

-

Selected mammalian cell line

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or isopropanol with HCl)

-

96-well microplates

-

Multi-channel pipette

-

Plate reader

Methodology:

-

Cell Seeding:

-

Culture the selected cells to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Count the cells and adjust the concentration to a predetermined seeding density (e.g., 1 x 10⁴ cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve a range of desired final concentrations.

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

-

Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT/XTT Assay:

-

After the incubation period, add 10-20 µL of the MTT or XTT reagent to each well.

-

Incubate for 2-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

If using MTT, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

-

Caption: Workflow for an in vitro cytotoxicity assay.

Potential Biological Interactions and Signaling Pathways

Boronic acids are known to interact with biological systems through various mechanisms, primarily due to the Lewis acidic nature of the boron atom. They can form reversible covalent bonds with diols, which are abundant in biological molecules such as saccharides and glycoproteins.[5][6] This interaction can lead to interference with signaling pathways that rely on these molecules.

Furthermore, certain boronic acids have been developed as enzyme inhibitors, with the notable example of bortezomib, a proteasome inhibitor used in cancer therapy.[7] The boronic acid moiety can interact with the active site of enzymes, particularly with serine residues.[7]

The diagram below illustrates a conceptual model of how a phenylboronic acid derivative might interact with a cell, leading to potential cytotoxic effects.

Caption: Potential cellular interactions of a phenylboronic acid.

Conclusion

References

- 1. This compound,(CAS# 870778-95-3)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acetylphenylboronic acid = 95 204841-19-0 [sigmaaldrich.com]

- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

solubility of 3-Acetyl-2-fluorophenylboronic acid in organic solvents

An In-depth Technical Guide on the Solubility of 3-Acetyl-2-fluorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis, frequently utilized in cross-coupling reactions such as the Suzuki-Miyaura coupling. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the solubility characteristics of substituted phenylboronic acids, offering a framework for working with this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous compounds, namely phenylboronic acid and isomers of isobutoxyphenylboronic acid, as relevant proxies. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to generate precise data for the title compound.

Data Presentation: Solubility of Analogous Phenylboronic Acids

The solubility of phenylboronic acids is significantly influenced by the nature and position of substituents on the phenyl ring, as well as the polarity of the solvent.[1][2] Generally, these compounds exhibit higher solubility in polar organic solvents.[3] The following tables summarize experimentally determined solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in several common organic solvents. This data serves as a valuable reference for estimating the solubility of this compound and for selecting appropriate solvents for experimental work.

Table 1: Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents

| Organic Solvent | Temperature (K) | Solubility (Mole Fraction, x) | General Solubility Class |

| Acetone | 293.15 | 0.210 | High[4] |

| Chloroform | 293.15 | 0.010 | Moderate[4] |

| 3-Pentanone | 293.15 | 0.185 | High[4] |

| Dipropyl ether | 293.15 | 0.175 | High[4] |

| Methylcyclohexane | 293.15 | < 0.001 | Very Low[4] |

| Diethyl ether | N/A | Soluble | Soluble[3] |

| Ethanol | N/A | Soluble | Soluble[3] |

| Hexanes | N/A | Poorly Soluble | Poorly Soluble[3] |

| Carbon Tetrachloride | N/A | Poorly Soluble | Poorly Soluble[3] |

Table 2: Quantitative Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents[1]

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 303.15 | 0.075 | 0.014 | 0.011 | |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 323.15 | 0.185 | 0.041 | 0.032 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 303.15 | 0.190 | 0.045 | 0.036 | |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| 323.15 | 0.350 | 0.105 | 0.088 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 303.15 | 0.210 | 0.062 | 0.051 | |

| 313.15 | 0.285 | 0.092 | 0.075 | |

| 323.15 | 0.380 | 0.130 | 0.108 |

Experimental Protocols: Determining the Solubility of this compound

A common and reliable technique for determining the solubility of boronic acids is the dynamic (synthetic) method.[1][4] This method involves observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating. The disappearance of turbidity in the solid-liquid mixture marks the solid-liquid equilibrium point.[1][4]

Objective: To determine the solubility of this compound in a selected organic solvent as a function of temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol, ethyl acetate)

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Luminance probe or a laser beam and photodetector for turbidity measurement

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.

-

Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture vigorously.

-

Controlled Heating: Slowly increase the temperature of the bath at a constant and slow rate (e.g., 0.3 K·h⁻¹).[1]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution. This can be done visually or with a luminance probe or a light scattering setup.

-

Determination of Dissolution Temperature: Record the temperature at which the last solid particles disappear and the solution becomes completely clear. This is the solubility temperature for that specific composition.

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).

A Note on Boronic Acid Stability: It is important to be aware that boronic acids can undergo dehydration upon heating to form cyclic anhydrides known as boroxines.[2] This is an irreversible process that can complicate solubility measurements.[2] The dynamic method, with its controlled and gradual heating, helps to minimize this degradation.

Mandatory Visualization

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing the solubility of boronic acids.

References

The Advent of Acetylated Fluorophenylboronic Acids: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of acetylated fluorophenylboronic acids represents a confluence of strategic advancements in organoboron and organofluorine chemistry. While no single "discovery" event marks their inception, their development is a logical progression, combining established synthetic methodologies to create highly versatile chemical building blocks. These compounds are of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by the electron-withdrawing acetyl and fluoro substituents on the phenylboronic acid scaffold. The fluorine atom enhances the Lewis acidity of the boron center, often lowering the pKa into a physiologically relevant range, while the acetyl group provides a key synthetic handle for further molecular elaboration. This guide details the historical context of their development, provides a composite, detailed experimental protocol for their synthesis, summarizes key quantitative data, and illustrates the underlying chemical logic.

Historical Context and Discovery

The "discovery" of acetylated fluorophenylboronic acids is not attributable to a singular breakthrough but rather to the systematic application of mature synthetic technologies. The historical narrative is built upon three key pillars of organic chemistry:

-

The Rise of Organoboron Chemistry: The field of boronic acids dates back to 1860 with the work of Edward Frankland. However, their synthetic utility exploded with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1979. This created a significant demand for a diverse array of substituted arylboronic acids as crucial intermediates in the synthesis of biaryl compounds, a common motif in pharmaceuticals.

-

The Strategic Introduction of Fluorine: The incorporation of fluorine into organic molecules gained prominence in the mid-20th century. Early methods, such as the Schiemann reaction, provided a means to install fluorine onto aromatic rings. It was quickly recognized that fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—could profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the context of phenylboronic acids, an ortho-fluoro substituent is known to lower the pKa of the boronic acid, making it a more effective binder for diols at physiological pH (around 7.4).

-

Managing Reactive Functionality: The synthesis of boronic acids traditionally involves the use of highly reactive organometallic intermediates (organolithium or Grignard reagents). These reagents are incompatible with electrophilic functional groups like ketones (such as an acetyl group). A key methodological advancement was the use of protecting groups. For acetylated phenylboronic acids, the protection of the carbonyl group as a ketal (e.g., a 1,3-dioxolane) became a standard and crucial strategy. This allows the borylation reaction to proceed on the aromatic ring without interference from the acetyl moiety.

The first synthesis of specific acetylated fluorophenylboronic acids likely occurred as an unpublished intermediate step in a larger drug discovery program, leveraging these established principles. The first documented syntheses appear in the patent literature as key intermediates for more complex pharmaceutical agents. A notable related synthesis is that of 4-amino-3-fluorophenylboronic acid, whose acetamido derivative was prepared and studied for its use in glucose sensing materials, demonstrating the utility of the acetylated amine functionality in modulating electronic properties.[1][2]

General Synthetic Pathway

The most common and logical pathway for the synthesis of acetylated fluorophenylboronic acids involves a multi-step sequence that addresses the chemical sensitivities of the functional groups. The overall workflow is depicted below.

This strategic sequence ensures the sensitive acetyl group is masked during the formation of the reactive organometallic species and the subsequent borylation step.

Key Experimental Protocols

The following is a representative, detailed protocol for the synthesis of an acetylated fluorophenylboronic acid, compiled from established methodologies for similar structures.[1][3]

Example: Synthesis of (4-Acetyl-3-fluorophenyl)boronic acid

Step 1: Protection of the Acetyl Group

-

Reaction: 1-(4-Bromo-2-fluorophenyl)ethanone + Ethylene Glycol → 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane

-

Procedure:

-

To a solution of 1-(4-bromo-2-fluorophenyl)ethanone (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude ketal is typically of sufficient purity for the next step, or can be purified by column chromatography on silica gel.

-

Step 2: Lithium-Halogen Exchange and Borylation

-

Reaction: 2-(4-Bromo-2-fluorophenyl)-2-methyl-1,3-dioxolane → (4-(2-Methyl-1,3-dioxolan-2-yl)-3-fluorophenyl)boronic acid

-

Procedure:

-

Dissolve the ketal-protected starting material (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically as a 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

In a separate flask, cool a solution of triisopropyl borate (1.5 eq) in anhydrous THF to -78 °C.

-

Transfer the freshly prepared organolithium solution to the triisopropyl borate solution via cannula, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Step 3: Hydrolysis and Deprotection

-

Reaction: (4-(2-Methyl-1,3-dioxolan-2-yl)-3-fluorophenyl)boronic acid → (4-Acetyl-3-fluorophenyl)boronic acid

-

Procedure:

-

Cool the reaction mixture from Step 2 to 0 °C in an ice bath.

-

Slowly quench the reaction by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH of the aqueous layer is between 1 and 2.

-

Stir the mixture vigorously for 2-4 hours at room temperature to effect hydrolysis of both the boronate ester and the ketal protecting group.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the final acetylated fluorophenylboronic acid.

-

Quantitative Data and Characterization

Quantitative data for acetylated fluorophenylboronic acids are often found in patent literature and commercial supplier databases. The following tables summarize available data for representative isomers.

Table 1: Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) |

| (4-Acetyl-3-fluorophenyl)boronic acid | 481725-35-3 | C₈H₈BFO₃ | 181.96 | Solid | N/A | 354.5 at 760 mmHg[4][5] |

| (5-Acetyl-2-fluorophenyl)boronic acid | 870777-29-0 | C₈H₈BFO₃ | 181.96 | Powder | 112-117[6] | N/A |

| (3-Acetyl-4-fluorophenyl)boronic acid | 871126-30-2 | C₈H₈BFO₃ | 181.96 | Solid | N/A | N/A |

Table 2: Representative Reaction Yields and pKa Data

| Compound/Reaction | Yield (%) | pKa | Notes | Reference |

| 4-Amino-3-fluorophenylboronic acid | 47% | N/A | Synthesis from 4-bromo-2-fluoroaniline. | [1] |

| 4-Acetamido-3-fluorophenylboronic acid | N/A | 7.8 | Value for the acetylated amine derivative. | [1][2] |

| m-Acetylphenylboronic acid | 56% | N/A | Ketal-protected Grignard route. | [3] |

| p-Acetylphenylboronic acid | 80% | N/A | Ketal-protected Grignard route. | [3] |

| 4-Acetamidobenzeneboronic acid | 72-78% | N/A | Acylation of 4-aminophenylboronic acid. | [7] |

Key Applications and Logical Relationships

The primary driver for the synthesis of these molecules is their utility as building blocks in drug discovery, particularly for use in Suzuki-Miyaura cross-coupling reactions. The logical relationship between their structure and function is illustrated below.

This diagram illustrates how each component of the molecule contributes a specific property that is exploited in key applications. The boronic acid is essential for cross-coupling, the fluorine atom tunes the electronic properties for biological applications, and the acetyl group provides a versatile point of attachment for more complex molecular architectures.

References

- 1. sites.pitt.edu [sites.pitt.edu]

- 2. researchgate.net [researchgate.net]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. echemi.com [echemi.com]

- 5. (4-Acetyl-3-fluorophenyl)boronic acid | 481725-35-3 [sigmaaldrich.com]

- 6. NewblueCHEM-- 5-ACETYL-2-FLUOROPHENYLBORONIC ACID, CasNo.870777-29-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. CN106946920A - A kind of preparation method of 4 amino phenyl boronic acid derivative - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-Acetyl-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. 3-Acetyl-2-fluorophenylboronic acid is a valuable building block in this context, offering the potential to introduce a unique combination of fluoro and acetyl functionalities into target molecules. The fluorine atom can modulate the physicochemical properties of the final compound, such as pKa and metabolic stability, while the acetyl group provides a handle for further synthetic transformations.

This document provides a generalized protocol for the application of this compound in Suzuki-Miyaura coupling reactions, based on established methodologies for structurally similar ortho-substituted and fluorinated phenylboronic acids.

Reaction Principle